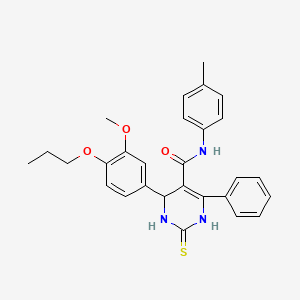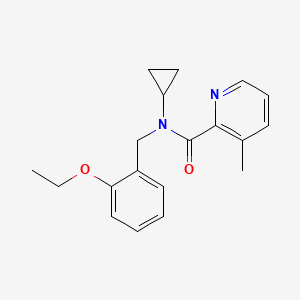![molecular formula C31H34N2O2 B4062942 (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone](/img/structure/B4062942.png)
(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone
Descripción general
Descripción
(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring system with benzyl and phenylbenzoyl substituents
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of new ligands for biological receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the benzyl and phenylbenzoyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, along with specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Mecanismo De Acción
The mechanism of action of (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar piperidine ring system and benzyl group but differs in its additional substituents.
Uniqueness
What sets this compound apart is its combination of benzyl and phenylbenzoyl groups attached to the piperidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O2/c34-30(28-13-11-27(12-14-28)26-9-5-2-6-10-26)33-21-17-29(18-22-33)31(35)32-19-15-25(16-20-32)23-24-7-3-1-4-8-24/h1-14,25,29H,15-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSSQKFWYSGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4-[(4-PHENOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4062861.png)
![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4062868.png)
![3-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride](/img/structure/B4062877.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062888.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062904.png)

![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)
![ethyl 1-[N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4062912.png)
![1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4062918.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4062933.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4062940.png)

![Ethyl 4-[3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzoyl]piperazine-1-carboxylate](/img/structure/B4062956.png)
